molecular formula C20H17F2NO3 B610001 PF-06679142 CAS No. 1467059-66-0

PF-06679142

Cat. No. B610001
M. Wt: 357.3568
InChI Key: JQJNGAWEMYQJIQ-INIZCTEOSA-N
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Description

PF-06679142 , also known as Compound 10 , is a novel and potent AMP-activated protein kinase (AMPK) activator . It exhibits favorable pharmacokinetics, including high oral absorption and low plasma clearance . This compound has garnered interest for its potential applications in diabetic nephropathy research .

Scientific Research Applications

Scientific Computing Services and Large-Scale Analysis

Scientific research has become increasingly reliant on large-scale data analysis through distributed computing infrastructures such as Grid, cloud, and GPU technologies. The paper by Astsatryan et al. (2013) discusses the use of the P-Grade (Parallel Grid Run-time and Application Development Environment) portal, which facilitates the solution of large-scale linear systems of equations, the use of parallel block iterative algorithms, and provides an interface for parallel decision-making algorithms. This integrated portal aims to provide easy access to various mathematical calculations and algorithms to be performed on hybrid distributed computing infrastructures, combining the benefits of large clusters, Grid, or cloud as needed (Astsatryan et al., 2013).

Enhancing Software Frameworks for Scientific Applications

Appelbe et al. (2007) highlight that scientific research applications, or codes, are challenging to develop, use, and maintain, primarily because scientific software is often written from scratch by scientists rather than expert programmers. The paper discusses the emergence of scientific software frameworks, both for grid-enabling existing applications and for developing new applications from scratch. These frameworks allow new applications to be rapidly assembled from existing component libraries, improving programming productivity and possibly transforming the way scientific research is conducted (Appelbe et al., 2007).

Procedural Fidelity in Behavioral Research

Ledford & Gast (2014) address the concept of procedural fidelity (PF) in research, emphasizing its significance in the implementation of a research plan as intended. They stress that measuring PF should not be done merely to meet publication requirements but to provide valuable information to implementers, researchers, and consumers of research. The paper details the steps necessary for measuring PF, including defining steps, choosing a measurement system, training observers, and reporting data. Accurate measurement and reporting of PF data are crucial for determining the effectiveness of interventions (Ledford & Gast, 2014).

Data Sharing Practices and Perceptions Among Scientists

Tenopir et al. (2011) explore the current data sharing practices and perceptions among scientists, emphasizing the importance of data sharing as a part of the scientific method for verifying results and extending research. Despite the recognition of its value, data sharing is not widely practiced due to various barriers such as insufficient time and lack of funding. The paper discusses these barriers and the conditions under which scientists are willing to share their data, highlighting the deep-rooted issues in research practices and culture that hinder effective data sharing and preservation (Tenopir et al., 2011).

properties

CAS RN

1467059-66-0

Product Name

PF-06679142

Molecular Formula

C20H17F2NO3

Molecular Weight

357.3568

IUPAC Name

(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid

InChI

InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1

InChI Key

JQJNGAWEMYQJIQ-INIZCTEOSA-N

SMILES

O=C(C1=CNC2=C1C(F)=C(C3=CC=C([C@@H]4CCCCO4)C=C3)C(F)=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-06679142;  PF06679142;  PF 06679142;  PF-6679142;  PF6679142;  PF 6679142; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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